molecular formula C7HF13O3 B7805973 Perfluoro-4-isopropoxybutanoic acid CAS No. 801212-59-9

Perfluoro-4-isopropoxybutanoic acid

Cat. No. B7805973
CAS RN: 801212-59-9
M. Wt: 380.06 g/mol
InChI Key: HFUCGDPRBKRBFR-UHFFFAOYSA-N
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Description

Perfluoro-4-isopropoxybutanoic acid is a type of perfluoroalkyl substance (PFAS) that is used in various industrial applications . It is known to be corrosive and can react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers .


Chemical Reactions Analysis

Perfluoro-4-isopropoxybutanoic acid, like other PFAS, is very stable due to the strength of the carbon-fluorine bonds . It is resistant to direct photolysis and reaction with acids, bases, oxidants, and reductants .


Physical And Chemical Properties Analysis

Perfluoro-4-isopropoxybutanoic acid is a colorless liquid . It is highly stable, owing to the strength of the carbon-fluorine bonds . It has hydrophobic and oleophobic characteristics, making it very useful as a surfactant .

Scientific Research Applications

Tandem Mass Spectrometry Detection of PFAS

  • Study by Miller and Strynar (2022) : This research explores the detection and resolution of low molecular weight perfluoroalkyl ether carboxylic acid isomers, a class that includes compounds like perfluoro-4-isopropoxybutanoic acid. The study focuses on the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to better monitor these chemicals in the environment and assess human exposure (Miller & Strynar, 2022).

Environmental Impact and Analysis

  • Research by Zhu et al. (2019) : Investigates methods for analyzing isomers/enantiomers of perfluorooctanoic acid in river water, contributing to understanding the environmental distribution and potential risks of compounds like perfluoro-4-isopropoxybutanoic acid (Zhu et al., 2019).

Soil and Water Interaction Studies

  • Study by Gellrich et al. (2012) : Examines the leaching behavior of perfluorinated compounds in soil, providing insights into how substances like perfluoro-4-isopropoxybutanoic acid interact with the environment (Gellrich et al., 2012).

Health and Exposure Research

  • Research by Alves et al. (2015) : Develops methods for assessing human exposure to perfluoroalkyl substances, including perfluoro-4-isopropoxybutanoic acid, via hair analysis. This study contributes to understanding human exposure levels to these compounds (Alves et al., 2015).

Plasma-Based Water Treatment Process

  • Study by Singh et al. (2019) : Investigates the degradation of perfluorinated alkyl substances in water using a plasma treatment process. This research is relevant for understanding the breakdown and treatment of compounds like perfluoro-4-isopropoxybutanoic acid (Singh et al., 2019).

Mechanism of PFAS Degradation

  • Research by Cheng et al. (2022) : Provides insights into the degradation mechanism of perfluoroalkyl substances, offering valuable information for the effective removal of compounds like perfluoro-4-isopropoxybutanoic acid from contaminated water (Cheng et al., 2022).

Safety and Hazards

Perfluoro-4-isopropoxybutanoic acid is corrosive and can cause harm if it comes into contact with the skin or eyes . It is advised to avoid all personal contact, including inhalation, and to use protective equipment when risk of exposure occurs .

Future Directions

The future of PFAS, including Perfluoro-4-isopropoxybutanoic acid, is likely to be shaped by four major trends: mobility, substitution of regulated substances, increase in structural diversity of existing PFAS molecules, and the unknown “Dark Matter” . Reducing or eliminating the use of PFAS would be key to combat the implications of the increasing regulatory standards .

properties

IUPAC Name

2,2,3,3,4,4-hexafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF13O3/c8-2(9,1(21)22)3(10,11)7(19,20)23-4(12,5(13,14)15)6(16,17)18/h(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUCGDPRBKRBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF13O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663110
Record name Perfluoro-4-isopropoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoro-4-isopropoxybutanoic acid

CAS RN

801212-59-9
Record name Perfluoro-4-isopropoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro-4-isopropoxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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